molecular formula C21H24O8S B15202093 Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside

Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside

Katalognummer: B15202093
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: BBWKTKLCLZHSJW-XLSXTYDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is a complex organic compound commonly utilized in various fields of scientific research. This compound is derived from glucopyranoside and features a benzylidene group at the 4,6-positions and a p-toluenesulfonyl group at the 2-position. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and chemical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective sulfonylation. The process generally includes the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside involves its role as a reactive intermediate. The p-toluenesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions on the glucopyranoside ring.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is unique due to its specific substitution pattern, which allows for selective reactions and the synthesis of diverse derivatives. Its role as an intermediate in the synthesis of complex molecules makes it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C21H24O8S

Molekulargewicht

436.5 g/mol

IUPAC-Name

[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H24O8S/c1-13-8-10-15(11-9-13)30(23,24)29-19-17(22)18-16(27-21(19)25-2)12-26-20(28-18)14-6-4-3-5-7-14/h3-11,16-22H,12H2,1-2H3/t16-,17+,18-,19-,20?,21+/m1/s1

InChI-Schlüssel

BBWKTKLCLZHSJW-XLSXTYDTSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]2OC)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.